5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Histamine H3 Receptor CNS Drug Discovery Binding Affinity

CNS drug discovery programs often face CYP2D6 inhibition liabilities that derail lead optimization. This 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold provides a proven solution: its partially saturated core significantly reduces CYP2D6 inhibition versus other naphthyridine isomers. Key advantages: - High-affinity H3R binding (Kd = 1.35 nM) for cognitive disorder & narcolepsy programs. - 3-OH handle enables rapid parallel library synthesis for kinase inhibitor (CDK4/6, GSK-3β) and CXCR4 antagonist SAR. - Hydrochloride salt ensures aqueous solubility and long-term room-temperature stability, simplifying global logistics.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 625098-88-6
Cat. No. B1454895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride
CAS625098-88-6
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CC(=C2)O.Cl
InChIInChI=1S/C8H10N2O.ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9,11H,1-2,4H2;1H
InChIKeyNLQFKDIAWPZSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride (CAS 625098-88-6): A Key Naphthyridine Scaffold for CNS-Focused Drug Discovery


5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride (CAS 625098-88-6) is a nitrogen-containing heterocyclic compound belonging to the 1,6-naphthyridine class . This scaffold is a privileged structure in medicinal chemistry, particularly for the development of CNS-penetrant ligands and kinase inhibitors [1]. The compound features a partially saturated bicyclic core that provides a unique balance of conformational constraint and hydrogen-bonding capability . Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use as a versatile building block in parallel synthesis and lead optimization campaigns .

Why 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride Cannot Be Replaced by Other Naphthyridine Isomers or Unsaturated Analogs


The 5,6,7,8-tetrahydro-1,6-naphthyridine core offers distinct pharmacological advantages over other naphthyridine isomers (e.g., 1,5- or 1,8-naphthyridines) and fully aromatic analogs [1]. The introduction of a saturated ring in the 5,6,7,8-tetrahydro series significantly reduces inhibition of the CYP 2D6 enzyme compared to isomeric tetrahydronaphthyridines [2], a critical liability in drug development. Furthermore, the 3-ol substitution provides a specific hydrogen-bonding motif that is essential for target engagement at the histamine H3 receptor, as evidenced by structure-activity relationship (SAR) studies [1]. Generic substitution with a different naphthyridine regioisomer or an unsaturated derivative would likely result in altered CYP inhibition profiles, reduced target affinity, and suboptimal physicochemical properties, potentially derailing a lead optimization program [3].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride: A Comparator-Based Analysis


Histamine H3 Receptor Affinity: Target Engagement vs. Related Naphthyridine Derivatives

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride demonstrates high-affinity binding to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM [1]. This represents a substantial improvement over the parent 1,6-naphthyridine scaffold, which typically exhibits H3R Kd values in the micromolar range (e.g., >1,000 nM) in the same assay system [2]. The compound also displays moderate affinity for the H4R subtype (Kd = 31.2 nM), indicating a degree of subtype selectivity [1].

Histamine H3 Receptor CNS Drug Discovery Binding Affinity

CYP2D6 Inhibition Liability: Class-Level Advantage Over Other Tetrahydronaphthyridine Isomers

The 5,6,7,8-tetrahydro-1,6-naphthyridine core, to which 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride belongs, has been shown to significantly reduce CYP 2D6 inhibition compared to isomeric tetrahydronaphthyridines [1]. In a comparative study, the 5,6,7,8-isomer (represented by compound 12a) demonstrated the best overall CYP 2D6 profile among a series of isomeric tetrahydronaphthyridine analogues [1]. While direct quantitative data for the hydrochloride salt is not available, this class-level evidence strongly suggests a lower potential for CYP-mediated drug-drug interactions.

Drug-Drug Interaction CYP2D6 Inhibition ADME-Tox

Serotonin Transporter Modulation: Potential Differentiation in Polypharmacology Profiles

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol have been reported to enhance serotonin levels in the brain, suggesting potential utility in treating depression . This activity profile, combined with H3R antagonism, positions the compound as a potential dual H3R antagonist/SERT inhibitor [1]. Such dual pharmacology is a known design strategy for next-generation antidepressants [1]. While quantitative SERT inhibition data (e.g., IC50 or Ki) for the hydrochloride salt itself is not publicly available, the class has been shown to possess this activity [1].

Serotonin Transporter Antidepressant Polypharmacology

Physicochemical Properties: Comparative Molecular Weight and Hydrogen-Bonding Capacity vs. Common CNS Scaffolds

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride possesses a molecular weight of 186.64 g/mol and contains one hydrogen bond donor (phenolic -OH) and three hydrogen bond acceptors (two nitrogen atoms in the naphthyridine ring and the phenolic oxygen) [1]. This low molecular weight and balanced hydrogen-bonding profile compare favorably to larger, more lipophilic CNS scaffolds such as tricyclic antidepressants (e.g., imipramine, MW 280.4 g/mol) or certain kinase inhibitors (MW often >400 g/mol) [2]. The compound's compact size and moderate polarity are consistent with guidelines for CNS drug-likeness (e.g., Lipinski's Rule of Five, CNS MPO score) [2].

CNS Drug Design Physicochemical Properties Lead Optimization

Optimal Research and Development Applications for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride


Histamine H3 Receptor Ligand Optimization for Cognitive Disorders

The compound's high-affinity H3R binding (Kd = 1.35 nM) [1] makes it an ideal starting point for medicinal chemistry campaigns targeting cognitive deficits associated with Alzheimer's disease, schizophrenia, or narcolepsy. Its low molecular weight and favorable CNS drug-like properties [2] support brain penetration, a critical requirement for H3R antagonists. Researchers can use this scaffold to explore structure-activity relationships (SAR) around the 3-ol position to further optimize potency, selectivity over H4R, and pharmacokinetic parameters.

Dual H3R Antagonist / SERT Inhibitor Lead Generation for Novel Antidepressants

Based on class-level evidence of both H3R antagonism and serotonin reuptake inhibition [1], this compound can serve as a versatile scaffold for developing dual-mechanism antidepressants. The potential for polypharmacology addresses the need for more effective treatments for major depressive disorder. By incorporating this compound into parallel synthesis libraries, researchers can rapidly explore substitutions that fine-tune the balance between H3R and SERT activities [1].

CNS-Penetrant Kinase Inhibitor Fragment Elaboration

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a recognized privileged structure for kinase inhibitors, particularly CDK4/6 [1]. The 3-ol handle provides a convenient site for further functionalization, enabling the rapid generation of focused libraries for screening against CNS kinase targets (e.g., GSK-3β, CDK5). The class-level advantage of reduced CYP2D6 inhibition [2] further supports its use in CNS drug discovery, where drug-drug interaction liabilities are a major concern.

Building Block for CXCR4 Antagonist Optimization

The tetrahydronaphthyridine scaffold has been successfully employed in the development of potent CXCR4 antagonists with improved drug-like properties [1]. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride, with its hydroxyl functional group, can be readily modified to incorporate lipophilic side chains, a key strategy for enhancing PAMPA permeability and oral bioavailability, as demonstrated in the optimization of compound 30 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.